XLogP3 Lipophilicity: Fluoro-Substitution Lowers LogP Relative to Unsubstituted Analog
The target compound (ethyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetate) exhibits a computed XLogP3 of 1.8 [1], which is 0.1 log units lower than the unsubstituted analog ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate (XLogP3 = 1.9) [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate; XLogP3 = 1.9 |
| Quantified Difference | Δ = -0.1 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The subtle lipophilicity reduction can influence tissue distribution and off-target binding profiles, providing a differentiated starting point for medicinal chemistry optimization.
- [1] PubChem. (2025). Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate; CID 72210881, XLogP3 1.8. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1196155-72-2 View Source
- [2] PubChem. (2025). Ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate; CID 308071, XLogP3 1.9. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/308071 View Source
